Thiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-thiazolylidene)-1-propenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-thiazolylidene)-1-propenyl]- is a heterocyclic compound that contains a thiazole ring. Thiazole rings are notable for their presence in various biologically active molecules, including vitamins and drugs. This compound is characterized by its unique structure, which includes two thiazole rings connected by a propenyl group, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-thiazolylidene)-1-propenyl]- typically involves the condensation of appropriate thiazole derivatives under controlled conditions. One common method includes the reaction of 3-ethyl-2-thiazolylidene with a propenyl halide in the presence of a base, such as potassium carbonate, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
Thiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-thiazolylidene)-1-propenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Scientific Research Applications
Thiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-thiazolylidene)-1-propenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of Thiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-thiazolylidene)-1-propenyl]- involves its interaction with various molecular targets. The thiazole rings can participate in electron delocalization, which allows the compound to interact with enzymes and receptors in biological systems. This interaction can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiazolium compounds: These compounds have similar structures but with a benzene ring fused to the thiazole ring.
Thiazole derivatives: Compounds like thiamine (Vitamin B1) and sulfathiazole share the thiazole ring structure.
Uniqueness
Thiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-thiazolylidene)-1-propenyl]- is unique due to its dual thiazole rings connected by a propenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
46824-14-0 |
---|---|
Molecular Formula |
C13H17N2S2+ |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
3-ethyl-2-[3-(3-ethyl-1,3-thiazol-3-ium-2-yl)prop-2-enylidene]-1,3-thiazole |
InChI |
InChI=1S/C13H17N2S2/c1-3-14-8-10-16-12(14)6-5-7-13-15(4-2)9-11-17-13/h5-11H,3-4H2,1-2H3/q+1 |
InChI Key |
WZNRGEJNRNPIRW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CSC1=CC=CC2=[N+](C=CS2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.